4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane
Overview
Description
Synthesis Analysis
The synthesis of similar dioxaborolane compounds typically involves the rhodium-catalyzed hydroboration of allyl phenyl sulfone or the addition of boronic esters to alkenes under catalytic conditions. For instance, compounds with closely related structures have been prepared through methodologies that emphasize the versatility and reactivity of the dioxaborolane moiety under various conditions, demonstrating the adaptability of this chemical framework for synthesis purposes (Coombs et al., 2006); (Fritschi et al., 2008).
Molecular Structure Analysis
The molecular structure of dioxaborolane derivatives has been characterized by various analytical techniques, including single-crystal X-ray diffraction. These studies reveal that the dioxaborolane ring typically adopts a twisted conformation, highlighting the structural intricacies of these compounds, which play a significant role in their chemical reactivity and interactions (Li & Wang, 2016).
Chemical Reactions and Properties
Dioxaborolane compounds engage in a variety of chemical reactions, including hydroboration and coupling reactions, which are fundamental to organic synthesis. The presence of the boron atom imparts unique reactivity patterns, allowing for the formation of organoboronate esters under catalytic conditions. This reactivity is leveraged in the synthesis of complex organic molecules, underscoring the compound's importance in synthetic chemistry (Fritschi et al., 2008).
Physical Properties Analysis
The physical properties of dioxaborolane compounds, such as solubility, boiling point, and stability, are crucial for their handling and application in chemical synthesis. These compounds are typically stable solids that exhibit good solubility in common organic solvents, facilitating their use in various organic reactions (Ramachandran & Gagare, 2010).
Chemical Properties Analysis
The chemical properties of "4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane" and related compounds are defined by their reactivity and the potential for functionalization. The boron atom plays a pivotal role, engaging in reactions that expand the utility of these compounds in organic synthesis, especially in the formation of C-B bonds which are essential for boronic acid and ester derivatives (Huang et al., 2021).
Scientific Research Applications
Synthesis of Boron-Containing Stilbenes for LCD Technology and Neurodegenerative Disease Therapeutics
A series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives were synthesized for potential use in liquid crystal display (LCD) technology and as therapeutic agents for neurodegenerative diseases (Das et al., 2015).
Inhibitory Activity Against Serine Proteases
The synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes was studied for their inhibitory activity against serine proteases, including thrombin (Spencer et al., 2002).
Lipogenic Inhibitors for Cholesterol and Lipid Biosynthesis
Novel derivatives of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane were synthesized, showing potential as lipogenesis inhibitors by suppressing lipogenic gene expression in mammalian hepatocytes, thus acting as potential lipid-lowering drugs (Das et al., 2011).
Electrochemical Properties in Organic Synthesis
The electrochemical properties of sulfur-containing organoboron compounds, including 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-[1,3,2]dioxaborolane, were analyzed for potential applications in organic synthesis (Tanigawa et al., 2016).
Fluorescent Probes for Hydrogen Peroxide Detection in Living Cells
A new 4-substituted pyrene derivative, 4,4,5,5-tetramethyl-2-(4-((pyren-4-yloxy)methyl)phenyl)-1,3,2-dioxaborolane (4-PYB), was synthesized as a fluorescent probe for hydrogen peroxide detection in living cells (Nie et al., 2020).
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO4/c1-11(2)12(3,4)18-13(17-11)9-5-7-10(8-6-9)14(15)16/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWACRUAJXZANC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378550 | |
Record name | 4,4,5,5-tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane | |
CAS RN |
171364-83-3 | |
Record name | 4,4,5,5-tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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